molecular formula C20H25NO3 B13369297 (5-Ethyl-3-methyl-1-benzofuran-2-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

(5-Ethyl-3-methyl-1-benzofuran-2-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

Katalognummer: B13369297
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: WKPLFKSGNAPUOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(5-ethyl-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4-azaspiro[45]decane is a complex organic compound with a unique structure that combines a benzofuran moiety with a spirocyclic system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-ethyl-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzofuran ring followed by the construction of the spirocyclic system. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(5-ethyl-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(5-ethyl-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4-azaspiro[4.5]decane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4-[(5-ethyl-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-[(5-ethyl-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4-azaspiro[4.5]decane include:

    Benzofuran derivatives: Compounds with similar benzofuran moieties but different substituents or functional groups.

    Spirocyclic compounds: Molecules with similar spirocyclic systems but different attached groups or rings.

Uniqueness

The uniqueness of 4-[(5-ethyl-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4-azaspiro[45]decane lies in its combination of a benzofuran ring with a spirocyclic system, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C20H25NO3

Molekulargewicht

327.4 g/mol

IUPAC-Name

(5-ethyl-3-methyl-1-benzofuran-2-yl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone

InChI

InChI=1S/C20H25NO3/c1-3-15-7-8-17-16(13-15)14(2)18(24-17)19(22)21-11-12-23-20(21)9-5-4-6-10-20/h7-8,13H,3-6,9-12H2,1-2H3

InChI-Schlüssel

WKPLFKSGNAPUOG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCOC34CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.